molecular formula C19H19N3O4S2 B3757865 4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE

4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE

Cat. No.: B3757865
M. Wt: 417.5 g/mol
InChI Key: HBTWFPWOFHMNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is a complex organic compound that features a phenoxy group, a thiazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE typically involves multiple steps. One common route includes the coupling of a phenoxy acid with a thiazole derivative. The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its reactivity.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amides or alcohols.

Scientific Research Applications

4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial treatments.

Mechanism of Action

The mechanism of action for 4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect multiple pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring.

    Ritonavir: An antiretroviral drug that also features a thiazole ring.

    Tiazofurin: An anticancer drug with a thiazole moiety.

Uniqueness

4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is unique due to its combination of a phenoxy group, a thiazole ring, and a sulfamoyl group.

Properties

IUPAC Name

4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c23-18(7-4-13-26-16-5-2-1-3-6-16)21-15-8-10-17(11-9-15)28(24,25)22-19-20-12-14-27-19/h1-3,5-6,8-12,14H,4,7,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTWFPWOFHMNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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